molecular formula C9H12F2N2O2 B2357008 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid CAS No. 1856046-61-1

4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2357008
CAS No.: 1856046-61-1
M. Wt: 218.204
InChI Key: RWRQXHIXNQFHGQ-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a pyrazole derivative butanoic acid compound intended for research and development purposes. The core pyrazole scaffold, particularly structures featuring a difluoromethyl group, is of significant interest in agricultural chemistry. Specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), which target mitochondrial function in fungi . Related pyrazole carboxamide compounds have demonstrated potent antifungal activity against pathogens like Rhizoctonia solani , both in vitro and in field trials, with mechanisms of action that may involve disrupting mitochondrial function and the fungal cell wall . Researchers may explore the potential of this compound as a building block for developing novel bioactive molecules or for use in fungicide discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-6-5-13(4-2-3-7(14)15)12-8(6)9(10)11/h5,9H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQXHIXNQFHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

A method analogous to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (disclosed in CN111362874B) can be adapted. In this approach:

  • Step 1 : A difluoroacetyl halide (e.g., 2,2-difluoroacetyl chloride) undergoes an addition reaction with an α,β-unsaturated ester bearing a methyl group. For example, methyl acrylate derivatives substituted with methyl groups at the β-position could serve as precursors.
  • Step 2 : Alkaline hydrolysis converts the ester intermediate to a carboxylic acid.
  • Step 3 : Condensation with methylhydrazine in the presence of catalysts like potassium iodide (KI) or sodium iodide (NaI) facilitates pyrazole ring formation. The methyl group at position 4 is introduced by selecting a hydrazine derivative pre-substituted with methyl or by controlling steric and electronic effects during cyclization.

Key Reaction Parameters :

  • Catalysts : KI or NaI (1.5–2.5 mol%) enhance reaction rates and regioselectivity.
  • Temperature : Low temperatures (−30°C to −20°C) during hydrazine addition minimize side reactions.
  • Solvents : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) improve solubility of intermediates.

Regioselectivity Control

The position of substituents on the pyrazole ring is critical. In CN111362874B, the ratio of 3- to 5-(difluoromethyl) isomers reached 96:4 by optimizing catalyst loading and reaction time. Similar strategies could favor 4-methyl substitution by:

  • Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to sterically hinder undesired substitution pathways.
  • Adjusting the electronic nature of the α,β-unsaturated ester to direct methyl group placement.

Post-Functionalization Routes

Pyrazole Intermediate Synthesis

A pre-formed pyrazole core (3-(difluoromethyl)-4-methyl-1H-pyrazole) can be alkylated with a butanoic acid derivative. For example:

  • Step 1 : React 3-(difluoromethyl)-4-methyl-1H-pyrazole with 4-bromobutyric acid under basic conditions (e.g., K₂CO₃ in dimethylformamide).
  • Step 2 : Purify via recrystallization using ethanol-water mixtures (35–65% alcohol), achieving >99% purity.

Challenges :

  • Competing N-alkylation at multiple pyrazole positions.
  • Acid-sensitive functional groups may require protective strategies.

Coupling Reactions

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link a pyrazole boronic ester to a butanoic acid halide. However, this method is less explored due to the instability of boronic esters under acidic conditions.

Optimization and Purification

Recrystallization Techniques

The patent CN111362874B emphasizes recrystallization from alcohol-water systems (e.g., 40% ethanol):

  • Yield Improvement : Refluxing followed by gradual cooling (0–5°C) reduces isomer content (e.g., from 7% to <0.5%).
  • Solvent Ratios : Ethanol-water (40%) achieves optimal solubility differentials for high-purity recovery (99.5–99.7% HPLC purity).

Catalytic Enhancements

  • KI vs. NaI : Potassium iodide (1.5 mol%) provided higher yields (79.6%) compared to sodium iodide (75.9%) in analogous syntheses.
  • Acid-Binding Agents : Triethylamine or N,N-diisopropylethylamine (1.0–1.5 eq) mitigate side reactions during ester hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Isomer Ratio (3:5)
Direct Cyclization 75–79 99.3–99.7 95:5 to 96:4
Post-Alkylation 60–70* 98–99* N/A

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fungicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : $ \text{C}9\text{H}{12}\text{F}2\text{N}2\text{O}_2 $
  • Molecular Weight : 218.20 g/mol
  • Applications : Pyrazole derivatives are widely used as intermediates in agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals, though this specific compound is listed as discontinued in commercial catalogs .

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s analogs differ in substituents on the pyrazole ring and the carboxylic acid backbone. Key examples include:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (g/mol) CAS Number Purity/Notes
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid (Target) $ \text{C}9\text{H}{12}\text{F}2\text{N}2\text{O}_2 $ 3: -CF$2$H; 4: -CH$3$ 218.20 933673-31-5 Discontinued
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid $ \text{C}8\text{H}9\text{F}3\text{N}2\text{O}_2 $ 4: -CF$_3$ 222.17 1823791-94-1 95% purity
3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid $ \text{C}9\text{H}{11}\text{F}2\text{N}3\text{O}_4 $ 3: -CF$2$H; 4: -NO$2$; 5: -CH$_3$ 263.20 1946822-56-5 Predicted properties
2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid $ \text{C}8\text{H}8\text{F}3\text{N}3\text{O}_4 $ 3: -CF$3$; 4: -NO$2$ 267.17 1006459-45-5 -
4-(4-Methyl-1H-pyrazol-1-yl)butanoic acid $ \text{C}8\text{H}{12}\text{N}2\text{O}2 $ 4: -CH$_3$ 168.19 1006453-04-8 Predicted pKa: 4.65

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF$3$) and nitro (-NO$2$) groups enhance acidity (e.g., pKa ~4.10 for nitro-substituted analogs vs. ~4.65 for non-EWG analogs) . Fluorination: Difluoromethyl (-CF$2$H) provides moderate electronegativity, balancing lipophilicity and metabolic stability compared to -CF$3$ .
  • Synthetic Yield : High-purity (>95%) analogs are achievable via optimized protocols (e.g., flash chromatography and HPLC purification) .

Physicochemical Properties

Property Target Compound 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid
Density (g/cm³) Not reported 1.18 (Predicted) 1.56 (Predicted)
Boiling Point (°C) Not reported 346.7 (Predicted) 435.4 (Predicted)
pKa Not reported ~4.65 (Predicted) 4.10 (Predicted)

Trends :

  • Nitro-substituted analogs exhibit higher predicted boiling points due to increased polarity .
  • Trifluoromethyl groups reduce basicity compared to difluoromethyl derivatives .

Biological Activity

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of fungicides. This compound is structurally characterized by a butanoic acid chain attached to a pyrazole ring with difluoromethyl and methyl substituents. Understanding its biological activity is crucial for assessing its utility in agricultural applications and potential therapeutic uses.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H10F2N2O2\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2

The biological activity of this compound primarily revolves around its role as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. Inhibition of SDH disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation, which can be lethal to fungi.

Antifungal Properties

Research indicates that compounds containing the pyrazole moiety, particularly those with difluoromethyl groups, exhibit significant antifungal activity. The mechanism involves:

  • Inhibition of SDH : This action is critical for the fungicidal properties observed in various agricultural fungicides derived from similar structures.
  • Broad Spectrum Efficacy : Compounds like this compound have shown effectiveness against a range of fungal pathogens, including Alternaria species, which are notorious for affecting crops such as tomatoes and potatoes.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several fungal strains, indicating potent antifungal activity.
  • Field Trials : Field trials conducted with formulations containing this compound reported a significant reduction in disease incidence caused by Zymoseptoria tritici, a major pathogen affecting wheat crops.
  • Comparative Analysis : A comparative study highlighted that the presence of the difluoromethyl group enhances antifungal potency compared to non-fluorinated analogs.

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC₉H₁₀F₂N₂O₂
IC50 (Fungal Strains)Low micromolar range
Primary MechanismSuccinate dehydrogenase inhibition
Target Fungal PathogensAlternaria, Zymoseptoria

Q & A

Q. What are the common synthetic routes for synthesizing 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example:

  • Hydrazone Formation: Reacting pyrazole-carboxylic acid derivatives with hydrazines under reflux conditions (e.g., ethanol, 80°C) to form hydrazone intermediates .
  • Coupling Reactions: Using protocols like "General Procedure G" (as in ), which involves coupling pyrazole intermediates with butanoic acid derivatives in dichloromethane or THF, followed by purification via flash chromatography. Yields range from 22% to 86%, depending on substituent steric effects .
  • Purification: High-purity (>95%) products are confirmed via HPLC and NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for verifying substituent positions and chemical environments. For example, reports distinct shifts for pyrazole protons (δ 7.2–8.1 ppm) and butanoic acid carbonyl carbons (δ 170–175 ppm) .
  • HPLC: Used to confirm purity (>95%) and rule out side products .
  • X-ray Crystallography: Resolves crystal packing and molecular conformation (e.g., and use single-crystal X-ray studies with R factors <0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial activity data for this compound and its analogs?

Methodological Answer:

  • Standardized Assays: Reproduce experiments using consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods (as in ) to minimize variability .
  • Structural Comparisons: Compare activity trends across analogs. For instance, shows that electron-withdrawing groups (e.g., difluorophenyl) enhance antimicrobial potency, while bulky substituents reduce bioavailability .
  • Purity Validation: Use HPLC () to ensure impurities are not skewing results .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

Q. How can structural modifications optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Bioisosteric Replacement: Replace the difluoromethyl group with trifluoromethyl () or chloro substituents ( ) to improve metabolic stability .
  • Prodrug Strategies: Esterify the butanoic acid group (e.g., methyl ester in ) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
  • SAR Studies: and demonstrate that alkyl chain length and aryl substituents significantly impact solubility and MIC values .

Q. What experimental approaches address low yields in the synthesis of pyrazole-butanoic acid derivatives?

Methodological Answer:

  • Catalytic Optimization: Use Pd/C or CuI catalysts to accelerate coupling steps (e.g., achieved 86% yield with optimized conditions) .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while additives like DMAP reduce side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes, as demonstrated in analogous pyrazole syntheses ( ) .

Data Analysis and Contradiction Management

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